molecular formula C14H22OP+ B1312341 Octyl(phenyl)phosphine oxide CAS No. 107694-27-9

Octyl(phenyl)phosphine oxide

Cat. No. B1312341
M. Wt: 237.3 g/mol
InChI Key: BESTXGZXIWXOKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octyl(phenyl)phosphine oxide is a type of phosphine oxide . Phosphine oxides are an important class of organic compounds with well-recognized academic and industrial usage as ligands, organocatalysts, extractants, etc . The octyl(phenyl)phosphine oxide is used in the extraction of metal nitrates .


Chemical Reactions Analysis

Phosphine oxides, including octyl(phenyl)phosphine oxide, are involved in various chemical reactions. For instance, metal nitrates solvated by octyl(phenyl)phosphine oxides exhibit a limited solubility in many alkane diluents .


Physical And Chemical Properties Analysis

The thermal stability of neat octyl(phenyl)phosphine oxide has been studied. It was found to be thermally stable up to 633 K and exhibited an exothermic decomposition later .

Scientific Research Applications

Actinide and Lanthanide Extraction

Octyl(phenyl)phosphine oxide (OPhPO) is widely used in the extraction of actinides and lanthanides from various solutions. Studies have shown that it is effective in sorbing europium and actinides from acidic aqueous solutions when loaded on silica, particularly SiO2, demonstrating its potential for actinide removal from nuclear waste solutions (Pietrelli, Salluzzo, & Troiani, 1990). Another research highlights its utility in the extraction of rare earth metals into ionic liquids, which significantly enhances the extraction efficiency and selectivity compared to traditional solvents (Nakashima, Kubota, Maruyama, & Goto, 2003).

Density Functional Theory Studies

Density functional theory (DFT) studies have been conducted to understand the interaction of OPhPO with UO2(2+) and NpO2(+) complexes. These studies reveal that OPhPO and its derivatives show higher selectivity for UO2(2+) over NpO2(+), with predominantly ionic metal-ligand interactions (Wang, Lan, Zhao, Chai, Wei, & Shi, 2013).

Use in Radiopharmaceuticals

OPhPO has been explored for its potential in radiopharmaceutical applications. A study analyzing the biodistribution of tri-n-octyl[32P]phosphine oxide in rats following intrahepatic arterial injection assessed its suitability for treating hepatic tumors in humans, indicating its biomedical research applications (Fortineau, Brichory, Pellen, Sai, Dazord, Mortier, Vaultier, & Bourguet, 1999).

Industrial Applications

OPhPO is also used in industrial applications, such as the hydroformylation of octene-1. Poly(arylene ether triaryl phosphine oxide)s, synthesized from bisphenolates and bis(4,4′-fluorophenyl)phenyl phosphine oxide, have been used as ligands for the hydroformylation process, demonstrating its relevance in chemical synthesis and industrial chemistry (Bonaplata, Ding, Hanson, & Mcgrath, 1995).

Nuclear Waste Management

In the context of nuclear waste management, OPhPO has been studied for its ability to remove actinides from acidic waste solutions produced by fuel reprocessing plants. Its sorption capabilities on solid supports like SiO2 for extracting UO2 2+ and Pu4+ from nitric acid solutions make it a promising material for mitigating hazards associated with high-level waste (Pietrelli, Salluzzo, & Troiani, 1991).

Safety And Hazards

Octyl(phenyl)phosphine oxide can cause severe skin burns and eye damage. It may also cause respiratory irritation . It is harmful if swallowed and is toxic to aquatic life with long-lasting effects .

Future Directions

The development of novel catalytic methods for transformations involving phosphine oxides has evolved into a flourishing and reviving area of research . The current review enables an overview of modern strategies for catalytic nucleophilic substitutions, presents the state-of-the-art with respect to SN-methods that are promoted by Lewis bases, and points out potential future directions for further innovations .

properties

IUPAC Name

octyl-oxo-phenylphosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22OP/c1-2-3-4-5-6-10-13-16(15)14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESTXGZXIWXOKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[P+](=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22OP+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30453085
Record name Octyl(phenyl)phosphine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octyl(phenyl)phosphine oxide

CAS RN

107694-27-9
Record name Octyl(phenyl)phosphine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octyl(phenyl)phosphine oxide
Reactant of Route 2
Octyl(phenyl)phosphine oxide
Reactant of Route 3
Octyl(phenyl)phosphine oxide
Reactant of Route 4
Octyl(phenyl)phosphine oxide
Reactant of Route 5
Octyl(phenyl)phosphine oxide
Reactant of Route 6
Octyl(phenyl)phosphine oxide

Citations

For This Compound
42
Citations
RC Gatrone, PG Rickert, EP Horwitz, BF Smith… - … of Chromatography A, 1990 - Elsevier
Complementary analytical procedures using capillary gas chromatography (GC) and high-performance liquid chromatography (HPLC) have been developed for the analysis of the …
Number of citations: 8 www.sciencedirect.com
R Chiarizla, EP Horwltz - Solvent Extraction and Ion Exchange, 1986 - Taylor & Francis
The hydrolytic and radlolytic degradaton of octyl(phenyl)-N,N-dIIsobutylcarbamoylmethylphosphine oxide [0ϕD(lB)CMPO] has been investigated by measuring the distribution ratio of …
Number of citations: 80 www.tandfonline.com
M Pojarová, K Fejfarová, E Makrlík - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
At 120 K, the title compound, C24H42NO2P, crystallizes in a unit cell with a doubled a parameter compared with the room-temperature structure. There are four molecules in the …
Number of citations: 11 scripts.iucr.org
M Ozawa, Y Koma, K Nomura, Y Tanaka - Journal of alloys and compounds, 1998 - Elsevier
With the aim of establishing an advanced fuel cycle enabling us to utilize all actinides in the spent fuels, separation of minor actinides in high-level liquid wastes (HLLW) has been …
Number of citations: 64 www.sciencedirect.com
I Matulková, J Rohovec - Polyhedron, 2005 - Elsevier
… E) for compound 1b under these conditions are satisfactory and comparable to those for the ligand based on calix[4]arene with (N,N-diisobutylcarbamoyl)octyl phenyl phosphine oxide (…
Number of citations: 41 www.sciencedirect.com
JF Dozol, AG Carrera, H Rouquette - AIP Conference Proceedings, 2000 - pubs.aip.org
… Carbamoylmethyl phosphine oxides are excellent extractants for actinides, especially the (N, N-di-isobutylcarbamoylmethyl) octyl phenyl phosphine oxide used in the TRUEX process. …
Number of citations: 1 pubs.aip.org
R Chiarizia, EP Horwitz - Inorganica Chimica Acta, 1987 - Elsevier
Fig. 1. The structure of CMPO. The most important characteristics of the TRUEX (transuranium extraction) process, developed at the Chemistry Division of Argonne National Laboratory …
Number of citations: 9 www.sciencedirect.com
RC Gatrone, L Kaplan… - Solvent Extraction and Ion …, 1987 - Taylor & Francis
The details of the synthesis and purification of symmetrical and unsymmetrlcal carbamoylmethylphosphine oxides (CMPO 's) are described. The approaches used to provide a …
Number of citations: 81 www.tandfonline.com
KL Nash, RC Gatrone, GA Clark… - Separation Science …, 1988 - Taylor & Francis
The hydrolytic and radiolytic degradation of octyl(phenyl)-N, N-diisobutylcarbamoyl-methylphosphine oxide (CMPO) in tetrachloro-ethylene (TCE) and in tributylphosphate-TCE mixtures …
Number of citations: 73 www.tandfonline.com
R Chitnis, P Wattal, A Ramanujam, P Dhami… - … of radioanalytical and …, 1999 - akjournals.com
This work deals with the batch studies on stripping of actinides extracted by a mixture octyl(phenyl)-N,N-diisobutyl-carbamoylmethylphosphine oxide (CMPO) and tri-n-butyl phosphate (…
Number of citations: 33 akjournals.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.